Cas no 951891-71-7 (3,4-Difluoro-3'-iodobenzophenone)

3,4-Difluoro-3'-iodobenzophenone is a fluorinated and iodinated benzophenone derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both fluorine and iodine substituents enhances its reactivity, making it valuable for cross-coupling reactions, such as Suzuki or Ullmann-type couplings, and as a building block for complex molecular architectures. The fluorine atoms contribute to increased stability and lipophilicity, while the iodine moiety offers a handle for further functionalization. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and advanced materials, where precise structural modifications are required. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
3,4-Difluoro-3'-iodobenzophenone structure
951891-71-7 structure
Product Name:3,4-Difluoro-3'-iodobenzophenone
CAS No:951891-71-7
MF:C13H7F2IO
MW:344.095362901688
CID:4722600
Update Time:2025-10-31

3,4-Difluoro-3'-iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 3,4-DIFLUORO-3'-IODOBENZOPHENONE
    • (3,4-Difluorophenyl)(3-iodophenyl)methanone
    • BC4182229
    • 3,4-Difluoro-3'-iodobenzophenone
    • Inchi: 1S/C13H7F2IO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H
    • InChI Key: UNBGRVIJMXBSHT-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1)C(C1C=CC(=C(C=1)F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Topological Polar Surface Area: 17.1

3,4-Difluoro-3'-iodobenzophenone Pricemore >>

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Additional information on 3,4-Difluoro-3'-iodobenzophenone

Introduction to 3,4-Difluoro-3'-iodobenzophenone (CAS No. 951891-71-7) and Its Emerging Applications in Chemical Biology

3,4-Difluoro-3'-iodobenzophenone (CAS No. 951891-71-7) is a fluorinated aromatic compound featuring an iodine substituent at the 3'-position of a benzophenone core. This unique structural motif has garnered significant attention in the field of chemical biology due to its versatile reactivity and potential applications in drug discovery, material science, and synthetic chemistry. The presence of both fluorine and iodine atoms imparts distinct electronic and steric properties, making this compound a valuable intermediate in the synthesis of complex molecules.

The fluorine atoms in 3,4-Difluoro-3'-iodobenzophenone contribute to the compound's lipophilicity and metabolic stability, which are critical factors in pharmaceutical design. Fluorinated aromatic compounds are widely recognized for their ability to enhance binding affinity and reduce susceptibility to enzymatic degradation. In contrast, the iodine substituent serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing biaryl scaffolds, which are prevalent in many biologically active molecules.

Recent advancements in synthetic methodologies have highlighted the utility of 3,4-Difluoro-3'-iodobenzophenone in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to generate fluorinated benzophenone derivatives with enhanced bioactivity against various targets. One notable application involves its use in the synthesis of kinase inhibitors, where the fluorine atoms modulate binding interactions with high precision. Additionally, the compound has been employed in the preparation of photoreactive probes for studying protein-protein interactions, demonstrating its versatility beyond traditional pharmaceutical applications.

The iodine moiety in 3,4-Difluoro-3'-iodobenzophenone also facilitates the development of luminescent materials. Fluorinated benzophenones are known to exhibit strong fluorescence upon certain modifications, making them suitable for use as fluorescent dyes or sensors. Recent studies have demonstrated their application in bioimaging techniques, where they provide high sensitivity and specificity for detecting biological markers. Furthermore, the compound's ability to undergo selective functionalization has been exploited in polymer chemistry, leading to the creation of advanced materials with tailored properties.

In drug discovery pipelines, 3,4-Difluoro-3'-iodobenzophenone serves as a key building block for constructing heterocyclic scaffolds. The combination of fluorine and iodine allows for orthogonal functionalization strategies, enabling chemists to fine-tune molecular structures with minimal interference. This flexibility is particularly valuable when designing molecules that require multiple points of interaction with biological targets. For example, recent work has shown its utility in generating protease inhibitors that exhibit improved pharmacokinetic profiles due to fluorine-mediated enhancements.

The compound's reactivity also extends to metal-catalyzed transformations, where it participates in catalytic cycles that yield complex fused ring systems. These transformations are essential for constructing polycyclic architectures found in many natural products and drug candidates. Moreover, the use of 3,4-Difluoro-3'-iodobenzophenone as a precursor has been linked to discoveries in medicinal chemistry, particularly in the design of antiviral and anticancer agents. The ability to introduce fluorine atoms at specific positions while retaining reactive iodine handles provides chemists with a powerful toolkit for molecular design.

From a computational chemistry perspective, studies on 3,4-Difluoro-3'-iodobenzophenone have revealed insights into its electronic structure and reactivity trends. These insights are critical for predicting how modifications to its core structure will influence its biological activity. Advanced computational methods have been employed to model transition states and reaction pathways involving this compound, providing theoretical validation for experimental observations. Such interdisciplinary approaches underscore the importance of integrating experimental data with computational modeling to accelerate drug discovery efforts.

The growing interest in fluorinated aromatic compounds like 3,4-Difluoro-3'-iodobenzophenone reflects broader trends in medicinal chemistry toward rational molecular design. The strategic placement of fluorine atoms can alter metabolic pathways and improve drug-like properties without compromising efficacy. Similarly, the iodine substituent offers unparalleled synthetic versatility through cross-coupling reactions that remain indispensable tools for modern organic synthesis. As research continues to uncover new applications for this compound class, 951891-71-7 will undoubtedly play a pivotal role in shaping future advancements.

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